5-((2-Bromo-4-chloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-((2-Bromo-4-chloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromine, chlorine, and methyl group attached to a phenoxy moiety, which is further linked to an oxadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Bromo-4-chloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps One common method starts with the preparation of 2-bromo-4-chloro-6-methylphenol, which is then reacted with appropriate reagents to form the phenoxy moiety This intermediate is further reacted with hydrazine derivatives to form the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((2-Bromo-4-chloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine and chlorine atoms in the phenoxy moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
5-((2-Bromo-4-chloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((2-Bromo-4-chloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-methylphenol
- 2-Methyl-4-chloro-6-bromophenol
Comparison
Compared to similar compounds, 5-((2-Bromo-4-chloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring and the amine group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9BrClN3O2 |
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Molecular Weight |
318.55 g/mol |
IUPAC Name |
5-[(2-bromo-4-chloro-6-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C10H9BrClN3O2/c1-5-2-6(12)3-7(11)9(5)16-4-8-14-15-10(13)17-8/h2-3H,4H2,1H3,(H2,13,15) |
InChI Key |
MQJATXARGPFLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=NN=C(O2)N)Br)Cl |
Origin of Product |
United States |
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